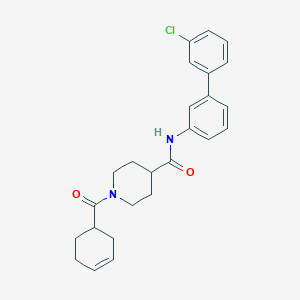![molecular formula C15H13BrN2O4 B6063963 4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid, also known as BHMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BHMB is a potent inhibitor of various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis.
Wirkmechanismus
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid exerts its inhibitory activity against various enzymes, including tyrosinase, through the formation of a complex with the active site of the enzyme. This compound also exerts its antioxidant activity through the scavenging of free radicals and the inhibition of lipid peroxidation. Furthermore, this compound exerts its anticancer activity through the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of melanin synthesis, the scavenging of free radicals, the inhibition of lipid peroxidation, the induction of apoptosis, and the inhibition of cell proliferation. This compound has also been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory therapies.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its potent antioxidant activity, and its potent anticancer activity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as food science and cosmetics, the investigation of its potential toxicity and safety profile, and the development of more potent derivatives. Furthermore, the investigation of the mechanism of action of this compound and its potential interactions with other molecules could lead to the development of more effective therapies.
Synthesemethoden
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid can be synthesized through a multistep process involving the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form 3-bromo-4-hydroxy-5-methoxybenzaldehyde hydrazone. This hydrazone is then reacted with 4-chlorobenzoic acid to form this compound. The purity of this compound can be further increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis. This compound has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the development of antioxidant-based therapies. Furthermore, this compound has been shown to exhibit potent anticancer activity, making it a potential candidate for the development of anticancer therapies.
Eigenschaften
IUPAC Name |
4-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-13-7-9(6-12(16)14(13)19)8-17-18-11-4-2-10(3-5-11)15(20)21/h2-8,18-19H,1H3,(H,20,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIKGOLIUKGDOD-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6063883.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)
![6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)
![1-(2-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6063910.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)
![N-allyl-4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6063932.png)
![methyl 4-{[2-[(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B6063950.png)
![1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)
